![molecular formula C21H23N3O5S B509943 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 663169-16-2](/img/structure/B509943.png)
2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic compound. It contains several functional groups including a piperazine ring, a methoxyphenyl group, a propyl group, and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzo[d]isothiazol-3(2H)-one 1,1-dioxide structure, followed by the addition of the various functional groups through appropriate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperazine ring and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The piperazine ring, for example, is known to participate in reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, including cardiac hypertrophy, congestive heart failure, hypertension, and depression. The compound’s affinity for alpha1-adrenergic receptors suggests it could be a promising lead for further investigation in these areas.
Anticancer Activity
Derivatives of this compound have been designed and synthesized to study their ability to induce apoptosis and inhibit tubulin polymerization . This is particularly relevant in cancer research, where disrupting the mitotic spindle formation is a strategy for cancer therapy. The compound’s derivatives have shown cytotoxic activity against various cancer cell lines, indicating its potential for anticancer drug development.
Neuroprotective Treatments
Compounds with a piperazine structure, similar to the one , have been associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . The therapeutic potential lies in their ability to modulate neurotransmitter systems that are typically disrupted in these diseases.
Antimicrobial and Antifungal Properties
Research has indicated that compounds with a piperazine moiety can exhibit significant antimicrobial and antifungal activities . This compound, with its unique structure, could be part of new antimicrobial agents, helping to combat resistant strains of bacteria and fungi.
Tubulin Polymerization Inhibition
The compound’s ability to inhibit tubulin polymerization is of interest in the development of new chemotherapeutic agents . By preventing the polymerization of tubulin, it can potentially halt the process of cell division, which is crucial in the spread of cancer.
Pharmacokinetic Profile Optimization
The compound has been subject to in silico docking and molecular dynamics simulations to assess its absorption, distribution, metabolism, and excretion (ADME) properties . This is essential in drug development to ensure that potential medications have an acceptable pharmacokinetic profile for human use.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, suggest that the compound interacts with the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its interaction with alpha1-adrenergic receptors, it is likely to influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Given its interaction with alpha1-adrenergic receptors, it is likely to influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Eigenschaften
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKMYGMJGFIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

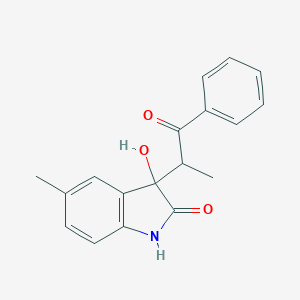
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509888.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B509894.png)
![5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509908.png)
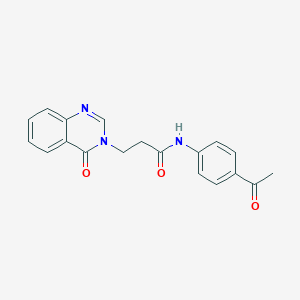
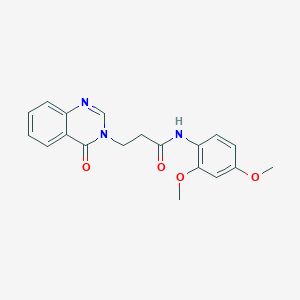
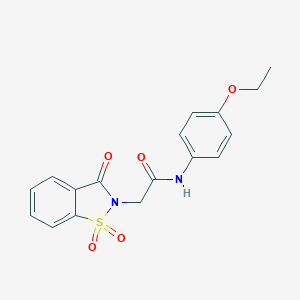
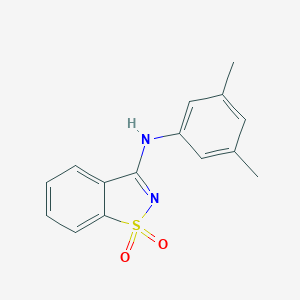
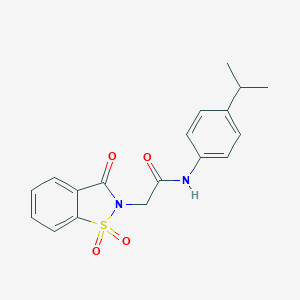
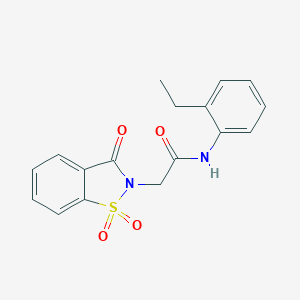
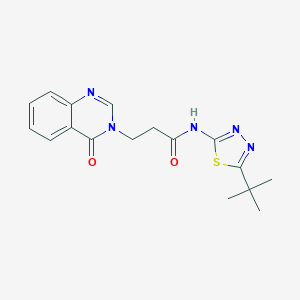
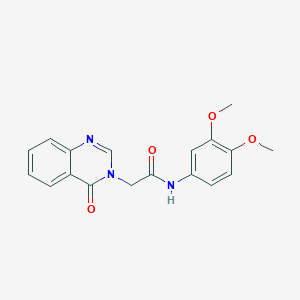
![3-(4-oxo-3(4H)-quinazolinyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B509963.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B509964.png)